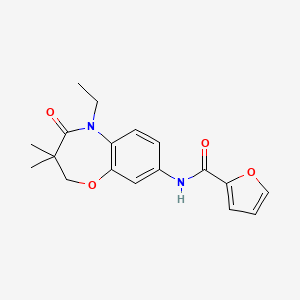

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is a benzoxazepine derivative characterized by a fused benzoxazepine core substituted with ethyl, dimethyl, and oxo groups at specific positions. The 8-position of the benzoxazepine ring is functionalized with a furan-2-carboxamide moiety. Its molecular formula is hypothesized to be C₁₈H₂₁N₂O₄ (derived from structural comparisons), with an approximate molecular weight of 329.38 g/mol .

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-4-20-13-8-7-12(19-16(21)14-6-5-9-23-14)10-15(13)24-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFDGAMLFRFPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

- Target Compound: The furan-2-carboxamide group introduces a heteroaromatic ring, which may enhance π-π stacking interactions with biological targets.

- Sulfonamide Analog (): The trifluoroethyl-sulfonamide group increases molecular weight (484.53 g/mol) and introduces fluorine atoms, which are known to enhance metabolic stability and lipophilicity. The sulfonyl group may act as a hydrogen-bond acceptor, influencing binding to serine proteases or kinases .

- The benzamide group offers rigidity, which could optimize binding pocket interactions .

Hypothetical Pharmacokinetic Profiles

- The target compound’s lower molecular weight (~329 g/mol) suggests favorable pharmacokinetic properties, such as enhanced membrane permeability, compared to the sulfonamide analog (~484 g/mol).

- The fluorinated sulfonamide in may exhibit prolonged half-life due to reduced cytochrome P450 metabolism, whereas the furan carboxamide in the target compound might undergo faster hepatic clearance due to the absence of fluorine .

Research Findings and Limitations

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- ’s sulfonamide analog likely targets enzymes with hydrophobic active sites (e.g., carbonic anhydrase), as seen in other sulfonamide-drug complexes .

- ’s dimethoxybenzamide may exhibit anti-inflammatory or kinase-inhibitory activity, analogous to benzamide-containing drugs like imatinib .

- The target compound’s furan group could mimic heterocyclic moieties in antiviral or anticancer agents (e.g., nitrofurantoin), though experimental validation is required.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 434.51 g/mol. Its structural characteristics include a benzoxazepine core, which is known for various pharmacological properties.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 434.51 g/mol |

| Purity | Typically 95% |

Research indicates that this compound may exhibit multiple biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Inhibition of Enzymatic Activity : It has been reported to inhibit key enzymes involved in metabolic pathways, potentially affecting cholesterol biosynthesis and other critical processes.

Antimicrobial Effects

A study evaluated the antimicrobial activity of various compounds similar to this compound against E. coli and S. aureus. The results indicated significant inhibition at certain concentrations:

| Pathogen | MIC (mg/ml) | LC50 (μg/ml) |

|---|---|---|

| E. coli | 0.073 | 765 |

| S. aureus | 0.125 | 280 |

These findings highlight the compound's potential as an antimicrobial agent.

Inhibition of Cholesterol Biosynthesis

Another study investigated the compound's effect on squalene synthase activity, an enzyme critical for cholesterol biosynthesis. The IC50 values were determined to be as low as 32 mg/kg in vivo, indicating potent inhibitory effects:

| Compound | IC50 (nM) |

|---|---|

| N-(5-Ethyl...) | 32 |

This suggests a promising therapeutic avenue for conditions related to dyslipidemia.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step organic reactions starting from precursor molecules such as substituted benzoxazepines and furan-2-carboxylic acid derivatives. Key steps include:

- Condensation reactions : Coupling the benzoxazepine core with the furan-2-carboxamide group under controlled pH (e.g., using potassium carbonate as a base) .

- Catalyst use : Transition-metal catalysts (e.g., Pd-based) may enhance coupling efficiency, though specific catalysts depend on substituent compatibility .

- Temperature control : Reactions often proceed at 60–100°C to balance yield and purity .

- Purification : Chromatography (e.g., flash column) and recrystallization are critical for isolating the final compound .

Q. What analytical techniques are recommended for structural confirmation?

- NMR spectroscopy : 1H and 13C NMR confirm the benzoxazepine core and substituent positions (e.g., ethyl and dimethyl groups at C3/C5) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 342.395 vs. calculated 342.39) .

- X-ray crystallography : Resolves stereochemistry and ring conformation, though single-crystal growth may require slow evaporation of polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazepine derivatives?

Discrepancies often arise from structural modifications (e.g., trifluoromethyl vs. naphthyl substituents) or assay conditions. Methodological approaches include:

- Comparative SAR studies : Systematically test analogs (e.g., replacing the ethyl group with propyl/allyl) to isolate substituent effects .

- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guiding experimental validation .

Q. What strategies optimize the compound’s stability during storage and biological testing?

- Stability assays : Perform accelerated degradation studies under varied pH (2–10), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

- Formulation : Lyophilization or encapsulation in cyclodextrins improves aqueous stability .

- Handling protocols : Store under inert gas (argon) at -20°C to prevent oxidation .

Q. How does the furan-2-carboxamide moiety influence target selectivity?

The furan group enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 or CYP450 isoforms). Methodological insights:

- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement by the compound .

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics to differentiate selectivity between homologous targets .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report high solubility while others note limited solubility?

Solubility discrepancies stem from:

- Structural analogs : Substitutions (e.g., trifluoromethyl vs. methoxy groups) alter logP values. For example, the trifluoromethyl analog (logP ~3.5) is less soluble than the methoxy derivative (logP ~2.8) .

- Experimental conditions : Use standardized solvents (e.g., DMSO stock solutions <1% v/v in assays) to avoid precipitation .

Q. How to validate the compound’s proposed mechanism of action (e.g., kinase inhibition)?

- Kinase profiling panels : Test against a broad panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR knockouts : Silence candidate targets (e.g., MAPK) in cell lines to confirm loss of compound efficacy .

- Metabolomics : LC–MS-based profiling identifies downstream metabolites affected by target modulation .

Methodological Tables

Q. Table 1: Key Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C19H22N2O4 | |

| Molecular weight | 342.395 g/mol | |

| Stability | Stable at -20°C under inert atmosphere | |

| LogP (predicted) | 2.8–3.5 |

Q. Table 2: Recommended Analytical Workflow

| Step | Technique | Purpose |

|---|---|---|

| Synthesis monitoring | TLC/HPLC | Purity check |

| Structural confirmation | 1H/13C NMR, HRMS | Core validation |

| Crystallography | Single-crystal X-ray | Stereochemistry |

| Bioactivity validation | ITC, kinase profiling | Target engagement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.